

Application Note: Quantification of Proquazone in Human Plasma by HPLC-UV

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Compound of Interest

Compound Name: Proquazone

Cat. No.: B1679723

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Introduction

Proquazone is a non-steroidal anti-inflammatory drug (NSAID) utilized in the management of rheumatoid arthritis and other rheumatic conditions. Accurate quantification of **proquazone** in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **proquazone** in human plasma samples. The method is simple, rapid, and demonstrates excellent accuracy and precision, making it suitable for high-throughput analysis in a research or clinical setting.

Principle

The method involves a straightforward protein precipitation step to extract **proquazone** and an internal standard (IS), glafenine, from human plasma. Chromatographic separation is achieved on a C8 reversed-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector. Quantification is based on the peak area ratio of **proquazone** to the internal standard.

Experimental Protocols

1. Materials and Reagents

- **Proquazone** reference standard (≥99% purity)

- Glafenine (Internal Standard, IS) ($\geq 99\%$ purity)
- Acetonitrile (HPLC grade)
- Sodium acetate (analytical grade)
- Glacial acetic acid (analytical grade)
- Ultrapure water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Drug-free human plasma (with K2EDTA as anticoagulant)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Reversed-phase C8 (e.g., 4.6 x 150 mm, 5 μm)
Mobile Phase	Acetonitrile : 0.025 M Sodium Acetate (60:40, v/v), adjusted to pH 5.0 with glacial acetic acid
Flow Rate	1.0 mL/min
Column Temperature	Ambient (approximately 25°C)
Detection Wavelength	234 nm
Injection Volume	50 μL
Run Time	10 minutes

Table 1: HPLC Chromatographic Conditions.

3. Preparation of Solutions

- Stock Solution of **Proquazone** (1 mg/mL): Accurately weigh 10 mg of **proquazone** reference standard and dissolve in 10 mL of acetonitrile.
- Working Standard Solutions of **Proquazone**: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 to 20 µg/mL.
- Internal Standard (Glafenine) Stock Solution (1 mg/mL): Accurately weigh 10 mg of glafenine and dissolve in 10 mL of acetonitrile.
- Internal Standard (Glafenine) Working Solution (20 µg/mL): Dilute the IS stock solution with the mobile phase.

4. Sample Preparation

- Pipette 200 µL of plasma sample (or calibration standard/quality control sample) into a 1.5 mL microcentrifuge tube.
- Add 20 µL of the glafenine working solution (20 µg/mL) to each tube and vortex briefly.
- Add 400 µL of acetonitrile to precipitate the plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the clear supernatant to an HPLC vial.
- Inject 50 µL of the supernatant into the HPLC system.

5. Method Validation

The method was validated according to the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[\[1\]](#) The validation parameters assessed were selectivity, linearity, accuracy, precision, recovery, and stability.

- Selectivity: The selectivity of the method was evaluated by analyzing six different batches of blank human plasma. The chromatograms were examined for any interfering peaks at the

retention times of **proquazone** and the internal standard.

- **Linearity:** Calibration curves were constructed by plotting the peak area ratio of **proquazone** to the internal standard against the nominal concentration of **proquazone**. The linearity was assessed over the range of 0.1 - 10 µg/mL.
- **Accuracy and Precision:** The intra-day and inter-day accuracy and precision were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (n=6) and on three different days (n=6 each day), respectively.
- **Recovery:** The extraction recovery of **proquazone** was determined by comparing the peak areas of extracted plasma samples with those of unextracted standard solutions at the same concentration.
- **Stability:** The stability of **proquazone** in plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Data Presentation

Linearity and Range

Parameter	Result
Calibration Range	0.1 - 10 µg/mL
Regression Equation	$y = 0.125x + 0.008$
Correlation Coefficient (r^2)	> 0.998
LLOQ	0.1 µg/mL

Table 2: Linearity and Lower Limit of Quantification (LLOQ).

Accuracy and Precision

QC Concentration (µg/mL)	Intra-day Accuracy (%)	Intra-day Precision (%RSD)	Inter-day Accuracy (%)	Inter-day Precision (%RSD)
Low (0.3)	98.5	3.8	99.2	4.5
Medium (2.5)	101.2	2.5	100.8	3.1
High (8.0)	99.7	1.9	100.3	2.2

Table 3: Intra-day and Inter-day Accuracy and Precision.

Recovery

Analyte	Concentration (µg/mL)	Mean Recovery (%)	%RSD
Proquazone	0.3	98.2	4.1
2.5	101.5	3.3	3.5
8.0	99.8	2.8	
Glafenine (IS)	2.0	97.5	3.5

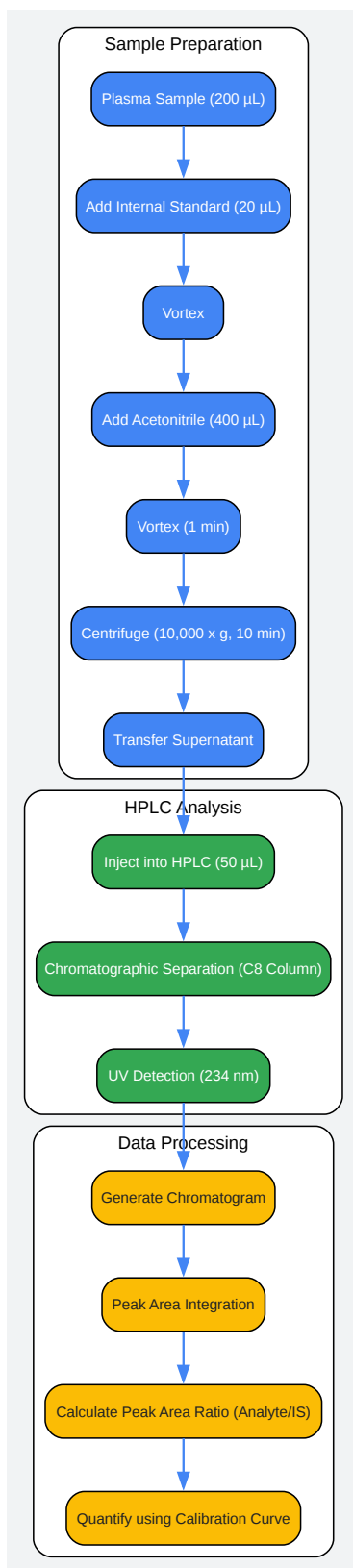
Table 4: Extraction Recovery of **Proquazone** and Internal Standard.

Stability

Stability Condition	Concentration (µg/mL)	Mean Stability (%)
Short-term (4h at room temp)	0.3	97.8
8.0	98.5	
Long-term (-20°C for 30 days)	0.3	96.5
8.0	97.2	
Three Freeze-Thaw Cycles	0.3	95.8
8.0	96.9	

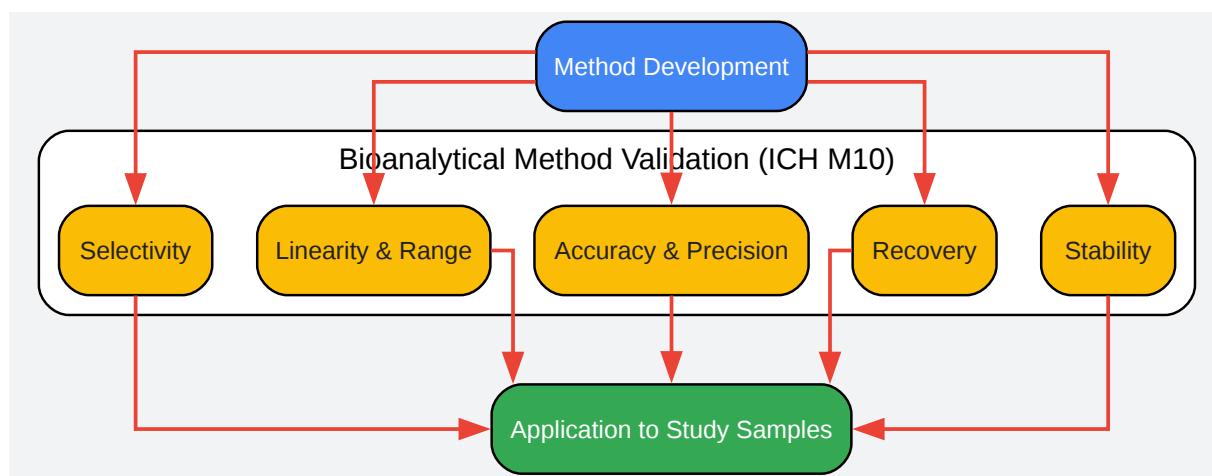
Table 5: Stability of **Proquazone** in Human Plasma.

Visualizations



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Caption: Experimental workflow for the quantification of **proquazone** in plasma.



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Caption: Logical relationship of the bioanalytical method validation process.

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References

- 1. prospects.wum.edu.pl [prospects.wum.edu.pl]
- To cite this document: BenchChem. [Application Note: Quantification of Proquazone in Human Plasma by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1679723#hplc-method-for-quantifying-proquazone-in-plasma-samples>]

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